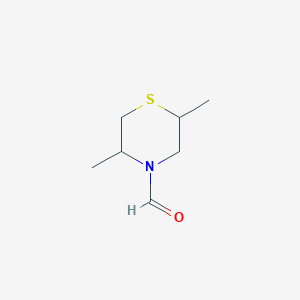
2,5-Dimethylthiomorpholine-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethylthiomorpholine-4-carbaldehyde (DMTMC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTMC is a versatile reagent that can be used for the synthesis of a wide range of organic compounds.
Mécanisme D'action
2,5-Dimethylthiomorpholine-4-carbaldehyde acts as a thiol reagent, reacting with thiol-containing compounds to form thioether derivatives. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group attacks the carbonyl group of 2,5-Dimethylthiomorpholine-4-carbaldehyde, resulting in the formation of a thioether bond. This reaction has been used in the synthesis of various thioether-containing compounds.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2,5-Dimethylthiomorpholine-4-carbaldehyde. However, studies have shown that 2,5-Dimethylthiomorpholine-4-carbaldehyde has low toxicity and is not mutagenic or carcinogenic. It has also been reported to have antimicrobial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-Dimethylthiomorpholine-4-carbaldehyde has several advantages in lab experiments, such as its ease of synthesis, stability, and versatility. It can be used as a reagent in a wide range of organic reactions, making it a valuable tool in synthetic organic chemistry. However, 2,5-Dimethylthiomorpholine-4-carbaldehyde has some limitations, such as its low solubility in water, which can make it difficult to use in certain reactions.
Orientations Futures
There are several future directions for the use of 2,5-Dimethylthiomorpholine-4-carbaldehyde in scientific research. One potential application is in the synthesis of novel antitumor agents, where 2,5-Dimethylthiomorpholine-4-carbaldehyde could be used as a key reagent in the preparation of thioether-containing compounds. Additionally, 2,5-Dimethylthiomorpholine-4-carbaldehyde could be used in the synthesis of chiral ligands for asymmetric catalysis, which could have applications in the pharmaceutical industry. Further studies are needed to explore the full potential of 2,5-Dimethylthiomorpholine-4-carbaldehyde in these and other areas of research.
Conclusion
In conclusion, 2,5-Dimethylthiomorpholine-4-carbaldehyde is a versatile reagent that has shown promising results in the synthesis of various organic compounds. It has low toxicity and has been reported to have antimicrobial activity. 2,5-Dimethylthiomorpholine-4-carbaldehyde has several advantages in lab experiments, such as its ease of synthesis and versatility, but also has some limitations, such as its low solubility in water. There are several future directions for the use of 2,5-Dimethylthiomorpholine-4-carbaldehyde in scientific research, and further studies are needed to explore its full potential.
Méthodes De Synthèse
2,5-Dimethylthiomorpholine-4-carbaldehyde can be synthesized using various methods, but the most commonly used method is the reaction of 2,5-dimethylthiomorpholine with paraformaldehyde in the presence of an acid catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of 2,5-Dimethylthiomorpholine-4-carbaldehyde.
Applications De Recherche Scientifique
2,5-Dimethylthiomorpholine-4-carbaldehyde has been extensively used in scientific research for the synthesis of various organic compounds such as thiazoles, thiazolines, and thiazolidines. It has also been used as a reagent in the preparation of chiral ligands for asymmetric catalysis. 2,5-Dimethylthiomorpholine-4-carbaldehyde has shown promising results in the synthesis of biologically active compounds such as antitumor agents, antimicrobial agents, and anti-inflammatory agents.
Propriétés
Numéro CAS |
111073-04-2 |
|---|---|
Nom du produit |
2,5-Dimethylthiomorpholine-4-carbaldehyde |
Formule moléculaire |
C7H13NOS |
Poids moléculaire |
159.25 g/mol |
Nom IUPAC |
2,5-dimethylthiomorpholine-4-carbaldehyde |
InChI |
InChI=1S/C7H13NOS/c1-6-4-10-7(2)3-8(6)5-9/h5-7H,3-4H2,1-2H3 |
Clé InChI |
FHNSRKPKKIQKSW-UHFFFAOYSA-N |
SMILES |
CC1CN(C(CS1)C)C=O |
SMILES canonique |
CC1CN(C(CS1)C)C=O |
Synonymes |
4-Thiomorpholinecarboxaldehyde, 2,5-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



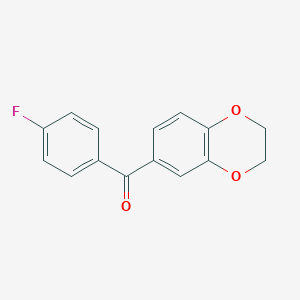
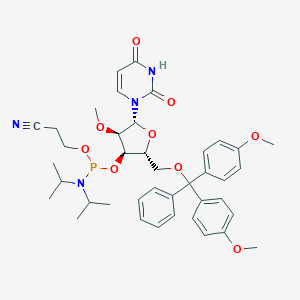
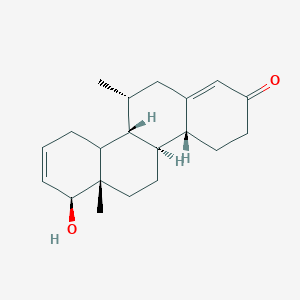
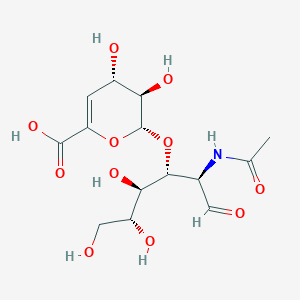
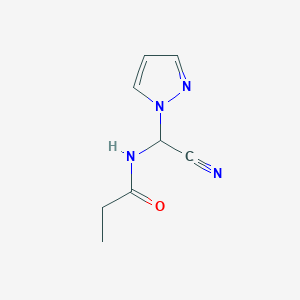
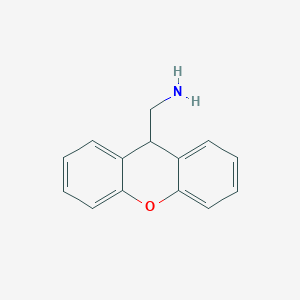
![2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B25972.png)
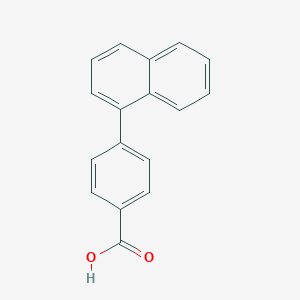
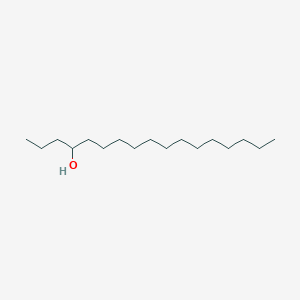
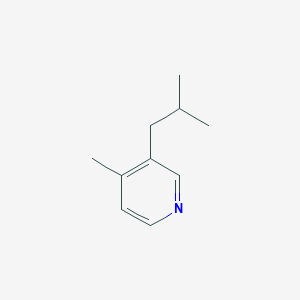
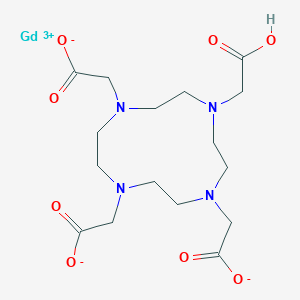
![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B25985.png)
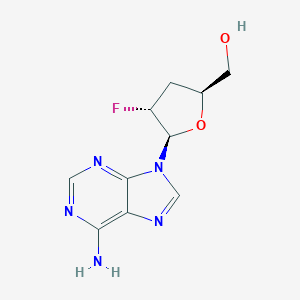
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B25991.png)